3-Chloro-2,4,5,6-tetrafluoro-benzaldehyde
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Overview
Description
3-Chloro-2,4,5,6-tetrafluoro-benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C7HClF4O. This compound is characterized by the presence of chlorine and four fluorine atoms attached to a benzene ring, along with an aldehyde functional group. It is used in various chemical syntheses and has applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4,5,6-tetrafluoro-benzaldehyde typically involves the chlorination and fluorination of benzaldehyde derivatives. One common method involves the reaction of 3-chloro-benzaldehyde with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as catalytic fluorination and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4,5,6-tetrafluoro-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Chloro-2,4,5,6-tetrafluoro-benzoic acid.
Reduction: 3-Chloro-2,4,5,6-tetrafluoro-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2,4,5,6-tetrafluoro-benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including drug development and metabolic studies.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4,5,6-tetrafluoro-benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
- 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride
- 2,3,5,6-Tetrafluorobenzaldehyde
- 4-Chlorobenzotrifluoride
Uniqueness
3-Chloro-2,4,5,6-tetrafluoro-benzaldehyde is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. Its high reactivity and stability make it suitable for various synthetic applications and research studies, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-chloro-2,4,5,6-tetrafluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF4O/c8-3-4(9)2(1-13)5(10)7(12)6(3)11/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMBDYYVFGQUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)Cl)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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